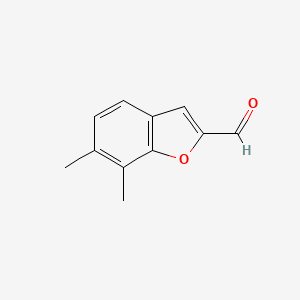

2-Benzofurancarboxaldehyde, 6,7-dimethyl-

Description

Contextual Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical Research

Benzofuran derivatives are a prominent class of heterocyclic compounds characterized by a fused benzene (B151609) and furan (B31954) ring system. This core structure is prevalent in numerous natural products and synthetically developed molecules, exhibiting a wide array of biological activities. jst.go.jpmedcraveonline.com The inherent versatility of the benzofuran scaffold allows for extensive chemical modification, making it a privileged structure in medicinal chemistry and materials science. nih.govnih.gov

Research has consistently demonstrated that benzofuran derivatives possess a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities. rsc.org The ability to introduce various substituents at different positions on the benzofuran ring system allows chemists to modulate the biological efficacy and selectivity of these compounds. nih.gov For instance, the introduction of halogen atoms has been shown to enhance anticancer activity, while other substitutions can influence antioxidant or antimicrobial potency. nih.gov This structure-activity relationship is a key driver for the continued synthesis and evaluation of new benzofuran derivatives. nih.govdigitellinc.com

The following table provides a summary of the diverse biological activities associated with the benzofuran scaffold:

| Biological Activity | Description |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. nih.gov |

| Antimicrobial | Activity against a range of bacteria and fungi. medcraveonline.com |

| Antioxidant | Ability to neutralize harmful free radicals, protecting cells from oxidative damage. digitellinc.com |

| Anti-inflammatory | Reduction of inflammation, a key factor in many chronic diseases. rsc.org |

| Antiviral | Inhibition of viral replication and activity. medcraveonline.com |

Rationale for Focused Academic Investigation of 2-Benzofurancarboxaldehyde (B45435), 6,7-dimethyl-

The specific academic interest in 2-Benzofurancarboxaldehyde, 6,7-dimethyl- stems from a combination of its core structure and the particular arrangement of its functional groups. While direct research on this exact molecule is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from established principles in medicinal and synthetic chemistry.

The 2-carboxaldehyde group is a key functional moiety that serves as a versatile synthetic handle. It can readily participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This makes 2-benzofurancarboxaldehyde derivatives valuable intermediates in the synthesis of novel compounds with potential therapeutic applications.

Furthermore, the substitution pattern on the benzene ring significantly influences the electronic properties and steric profile of the molecule, which in turn can affect its biological activity. The presence of two methyl groups at the 6- and 7-positions is of particular interest. Studies on other benzofuran derivatives have indicated that methylation can enhance biological potency. digitellinc.com For example, dimethylated benzofuran compounds have exhibited superior antioxidant activity in certain studies. digitellinc.com The specific placement of these methyl groups can also influence the molecule's interaction with biological targets.

The investigation of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is therefore driven by the potential to:

Serve as a building block for the synthesis of novel and more complex benzofuran derivatives.

Explore the impact of the 6,7-dimethyl substitution pattern on the biological and chemical properties of the 2-benzofurancarboxaldehyde scaffold.

Potentially discover new compounds with enhanced or novel therapeutic activities based on the established pharmacological importance of the benzofuran core.

Below is a table detailing the structural features of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- and their potential significance:

| Structural Feature | Potential Significance |

| Benzofuran Core | A well-established pharmacophore associated with a wide range of biological activities. jst.go.jpmedcraveonline.com |

| 2-Carboxaldehyde Group | A versatile functional group for further chemical modification and synthesis of more complex molecules. |

| 6,7-Dimethyl Substitution | Potential to enhance biological activity, such as antioxidant properties, and influence interactions with biological targets. digitellinc.com |

While extensive research findings on 2-Benzofurancarboxaldehyde, 6,7-dimethyl- are not yet widely available, its structural design positions it as a compound of interest for further exploration within the ever-evolving landscape of organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-5-10(6-12)13-11(9)8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEOPAGLOUTHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(O2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzofurancarboxaldehyde, 6,7 Dimethyl

Evolution of Synthetic Strategies for Substituted Benzofurancarboxaldehydes

The development of synthetic routes to substituted benzofurancarboxaldehydes has progressed from classical methods to more sophisticated and efficient catalytic systems. This evolution has been driven by the need for greater control over regioselectivity, higher yields, and more environmentally benign processes.

Conventional Approaches for 2-Benzofurancarboxaldehyde (B45435) Scaffolds

Traditional methods for the construction of the benzofuran (B130515) nucleus often involve harsh reaction conditions and limited substrate scope. One of the earliest methods is the Perkin rearrangement, which involves the intramolecular cyclization of a (2-formylphenoxy)acetic acid derivative. Another classical approach is the reaction of a salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, followed by cyclization.

Transition-metal-catalyzed reactions have significantly advanced the synthesis of benzofurans. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a 2-halophenol with a terminal alkyne followed by intramolecular cyclization, have become powerful tools for constructing the benzofuran ring. nih.gov These methods offer milder reaction conditions and broader functional group tolerance compared to conventional approaches.

Regioselective Synthesis of Dimethylated Benzofuran Systems

Achieving regioselectivity in the synthesis of polysubstituted benzofurans, particularly those with specific dimethyl substitution patterns, is a significant challenge. The position of the substituents on the starting materials dictates the final substitution pattern of the benzofuran product. For the synthesis of 6,7-dimethylated benzofurans, starting materials containing a 2,3-dimethylphenol (B72121) or a related derivative are essential.

One strategy involves the reaction of 3,4-dimethylphenol (B119073) with an α-halo ketone, followed by intramolecular cyclization to form the benzofuran ring. The regioselectivity of the initial O-alkylation step is crucial for the successful synthesis of the desired isomer. Another approach is the Diels-Alder reaction between a suitably substituted pyrone and a nitroalkene, which allows for the regioselective preparation of highly substituted benzofuranones that can be further converted to benzofurans. chemscene.comoregonstate.edu

Targeted Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-

The specific synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- would likely involve a two-stage process: the construction of the 6,7-dimethylbenzofuran (B8683732) scaffold followed by formylation at the 2-position.

Optimization of Reaction Parameters and Yield Enhancement

A plausible route to the target molecule involves the synthesis of 6,7-dimethylbenzofuran as a key intermediate. This could be achieved through the cyclization of a suitable precursor, such as 2-(2,3-dimethylphenoxy)acetaldehyde (B3072995) dimethyl acetal (B89532), under acidic conditions. wuxiapptec.com The subsequent and crucial step is the formylation of the 6,7-dimethylbenzofuran intermediate. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including benzofurans. ijpcbs.comchemistrysteps.comjk-sci.com This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

The optimization of the Vilsmeier-Haack reaction for the synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- would involve a systematic variation of key reaction parameters to maximize the yield and purity of the product.

Interactive Data Table: Optimization of Vilsmeier-Haack Formylation

| Parameter | Range/Options | Rationale for Optimization | Potential Outcome |

| Temperature (°C) | 0 - 100 | The Vilsmeier-Haack reaction is temperature-dependent. Lower temperatures may increase selectivity but slow down the reaction rate, while higher temperatures can lead to side reactions and decomposition. jk-sci.com | Optimal temperature will balance reaction rate and selectivity for the 2-formyl product. |

| Solvent | Dichloromethane, 1,2-Dichloroethane, DMF | The choice of solvent can influence the solubility of reactants and the stability of the Vilsmeier reagent. | An appropriate solvent will ensure a homogeneous reaction mixture and may improve the yield. |

| Stoichiometry of Reagents (Benzofuran:DMF:POCl₃) | 1:1:1 to 1:3:3 | The molar ratio of the benzofuran substrate to the Vilsmeier reagent components is critical. An excess of the reagent may be required to drive the reaction to completion, but can also lead to the formation of byproducts. | The optimal stoichiometry will lead to the highest conversion of the starting material with minimal side product formation. |

| Reaction Time (h) | 1 - 24 | The reaction time needs to be sufficient for the reaction to go to completion. Monitoring the reaction progress by techniques such as TLC or GC-MS is essential. | The optimal reaction time will maximize the yield of the desired product without significant degradation. |

| Work-up Procedure | Hydrolysis with water, aqueous sodium acetate, or aqueous sodium bicarbonate | The work-up procedure is crucial for the hydrolysis of the intermediate iminium salt to the final aldehyde and for neutralizing any remaining acidic reagents. | A carefully controlled work-up will ensure the complete conversion of the intermediate and facilitate the isolation of the pure product. |

By systematically adjusting these parameters, the yield of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- can be significantly enhanced.

Elucidation of Reaction Mechanisms in Key Synthetic Transformations (e.g., Cyclization, Formylation)

Cyclization to form the Benzofuran Ring: The formation of the 6,7-dimethylbenzofuran scaffold can proceed through various mechanisms depending on the chosen synthetic route. In an acid-catalyzed cyclization of an acetal precursor, the reaction is initiated by the protonation of an oxygen atom, followed by the elimination of an alcohol molecule to form an oxonium ion intermediate. wuxiapptec.com An intramolecular electrophilic attack of the activated carbon onto the electron-rich aromatic ring, followed by deprotonation and elimination of a second alcohol molecule, leads to the formation of the benzofuran ring. wuxiapptec.com

Vilsmeier-Haack Formylation: The mechanism of the Vilsmeier-Haack reaction involves two main stages. chemistrysteps.com First, the Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of DMF with POCl₃. jk-sci.com In the second stage, the electron-rich 2-position of the 6,7-dimethylbenzofuran acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution reaction leads to the formation of a cationic intermediate, which is then stabilized by the loss of a proton to restore the aromaticity of the benzofuran ring. The resulting iminium salt is subsequently hydrolyzed during the aqueous work-up to yield the final 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.

Integration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is crucial for developing sustainable and environmentally friendly processes. Several aspects of the proposed synthetic route can be optimized to align with these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. In the context of the Vilsmeier-Haack reaction, while the formyl group is incorporated, the other components of the reagents (e.g., from POCl₃) are converted into waste products. Exploring alternative formylating agents with higher atom economy could be a future research direction.

Use of Safer Solvents and Reagents: The Vilsmeier-Haack reaction often employs chlorinated solvents like dichloromethane, which are environmentally hazardous. The investigation of greener solvent alternatives, such as ionic liquids or deep eutectic solvents, could significantly reduce the environmental impact of the synthesis. nih.gov Similarly, replacing hazardous reagents like POCl₃ with more benign alternatives is a desirable goal.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is another important aspect of green chemistry. This can be achieved by using catalysts that allow the reaction to proceed at lower temperatures or by employing microwave-assisted synthesis to reduce reaction times.

Waste Reduction: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly reduce waste generation. For instance, a one-pot synthesis that combines the formation of the benzofuran ring with the subsequent formylation would be a highly efficient and green approach.

By considering these principles throughout the synthetic design and optimization process, the synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- can be made more sustainable and environmentally responsible.

Catalytic Systems in the Formation of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- and Related Structures

The construction of the 6,7-dimethyl-2-benzofurancarboxaldehyde framework can be approached through two primary strategies: the formation of the benzofuran ring from appropriately substituted precursors, or the functionalization of a pre-existing 6,7-dimethylbenzofuran core. Various transition-metal-catalyzed reactions have been developed that are applicable to these strategies.

A prevalent and robust method for the synthesis of 2-substituted benzofurans is the palladium-catalyzed Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization. nih.govelte.hulookchem.com This approach can be envisioned for the synthesis of the 6,7-dimethylbenzofuran scaffold starting from a 2-halo-3,4-dimethylphenol. The subsequent introduction of the carboxaldehyde group at the 2-position would be necessary to achieve the target molecule.

Alternatively, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters presents another pathway to benzofuran-fused structures. nih.gov This methodology relies on the dehydrogenative intramolecular arylation at the vinylic carbon. nih.gov While this has been demonstrated for hydrodibenzofuran derivatives, the core catalytic principle could be adapted for the synthesis of simpler benzofurans.

Furthermore, palladium-catalyzed tandem C-H functionalization and cyclization strategies have been employed for the synthesis of 5-hydroxybenzofuran derivatives from benzoquinone and terminal alkynes. nih.gov Such approaches highlight the utility of palladium in orchestrating complex transformations leading to the benzofuran core.

The following table summarizes various palladium-catalyzed systems used in the synthesis of benzofuran derivatives, which could be adapted for the synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.

| Catalyst System | Reactants | Product Type | Key Features |

| PdCl₂(PPh₃)₂ / CuI | o-halophenols, terminal alkynes | 2-substituted benzofurans | One-pot Sonogashira coupling and cyclization. nih.govlookchem.com |

| Pd(OAc)₂ | O-aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | Dehydrogenative intramolecular arylation. nih.gov |

| Palladium Catalyst | Benzoquinone, terminal alkynes | 5-hydroxybenzofuran derivatives | Tandem C-H functionalization/cyclization. nih.gov |

| [Pd(η³-C₃H₅)Cl]₂ / XPhos | Benzofuran-2-ylmethyl acetates, nucleophiles | 2-substituted benzofurans | Benzylic-like nucleophilic substitution. |

Another significant method for the introduction of a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.orgijpcbs.comyoutube.com This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. chemistrysteps.comwikipedia.orgyoutube.com In the context of synthesizing 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, this reaction could be applied to a pre-formed 6,7-dimethylbenzofuran. The electron-rich nature of the benzofuran ring system makes it a suitable substrate for this type of electrophilic substitution. chemistrysteps.com The regioselectivity of the Vilsmeier-Haack reaction generally favors substitution at the less sterically hindered position, which in the case of a 6,7-disubstituted benzofuran, would likely be the 2-position. youtube.com

The table below outlines the general conditions for the Vilsmeier-Haack formylation.

| Reagents | Substrate | Product Type | Key Features |

| DMF, POCl₃ | Electron-rich arenes (e.g., 6,7-dimethylbenzofuran) | Aryl aldehydes | Formylation via an electrophilic iminium species. chemistrysteps.comwikipedia.org |

While direct catalytic formylation of a pre-existing benzofuran at the 2-position is a viable strategy, the initial synthesis of the 6,7-dimethylbenzofuran core is crucial. Palladium-catalyzed cyclization reactions of 1,6-enynes with disilanes have been shown to produce silyl (B83357) benzofurans, demonstrating another catalytic route to the core structure. rsc.org

Chemical Reactivity and Derivatization of 2 Benzofurancarboxaldehyde, 6,7 Dimethyl

Transformations at the Aldehyde Functional Group

The aldehyde functional group at the 2-position of the benzofuran (B130515) ring is a primary site for a variety of chemical modifications, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions and Subsequent Functional Group Interconversions

The electrophilic carbon atom of the aldehyde in 2-Benzofurancarboxaldehyde (B45435), 6,7-dimethyl- is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

A classic example is the Grignard reaction, where organomagnesium halides (R-MgX) add to the aldehyde to form secondary alcohols. Similarly, organolithium reagents can be employed for the same purpose. The general mechanism involves the nucleophilic attack of the carbanion equivalent from the organometallic reagent on the carbonyl carbon.

Another important class of nucleophilic addition is the addition of cyanide, typically from a source like HCN or TMSCN, to form a cyanohydrin. This reaction is significant as the cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to an α-amino alcohol, providing a pathway to valuable synthetic intermediates.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Carbon | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

| Carbon | Organolithium Reagent (e.g., n-BuLi) | Secondary Alcohol |

| Carbon | Cyanide (e.g., KCN/H⁺) | Cyanohydrin |

| Carbon | Phosphonium Ylide (Wittig Reagent) | Alkene |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Condensation Reactions and Imine Formation with Diverse Reagents

2-Benzofurancarboxaldehyde, 6,7-dimethyl- readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. scirp.organalis.com.my This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. scirp.organalis.com.my A wide variety of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of imine derivatives. scirp.organalis.com.my

Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel condensation, leads to the formation of a new carbon-carbon double bond. scirp.orgresearchgate.netscirp.orgnih.gov This reaction is often catalyzed by a weak base like piperidine (B6355638) or an amine salt. scirp.orgresearchgate.netscirp.orgnih.gov The resulting products are highly functionalized and can be used in further synthetic transformations. scirp.orgresearchgate.netscirp.orgnih.gov

Table 2: Condensation Reactions of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-

| Reagent Type | Example Reagent | Product Type |

| Primary Amine | Aniline | Imine (Schiff Base) |

| Active Methylene Compound | Malononitrile | α,β-Unsaturated dinitrile |

| Active Methylene Compound | Diethyl malonate | α,β-Unsaturated diester |

Selective Oxidation and Reduction Pathways

The aldehyde group of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- can be selectively oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The resulting 6,7-dimethylbenzofuran-2-carboxylic acid is a versatile intermediate for further derivatization.

Conversely, the aldehyde can be selectively reduced to the corresponding primary alcohol, (6,7-dimethylbenzofuran-2-yl)methanol. Mild reducing agents such as sodium borohydride (NaBH₄) are typically employed for this purpose, as they are chemoselective for aldehydes and ketones over other reducible functional groups. rsc.orgyoutube.comorganic-chemistry.orgvu.nl For more robust reductions, lithium aluminum hydride (LiAlH₄) can also be used. youtube.com

Electrophilic Aromatic Substitution and Functionalization of the Benzofuran Core

The benzofuran ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. In the case of 2-formyl-6,7-dimethylbenzofuran, the furan (B31954) ring is generally more activated towards electrophilic attack than the benzene (B151609) ring. The formyl group at the 2-position is deactivating, while the methyl groups at the 6- and 7-positions are activating and ortho-, para-directing. Theoretical studies suggest that electrophilic attack on the benzofuran ring system preferentially occurs at the C3 position.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts acylation or alkylation. The precise conditions and regioselectivity for these reactions on 2-Benzofurancarboxaldehyde, 6,7-dimethyl- would need to be determined empirically, as the directing effects of the formyl and dimethyl groups are competing.

Construction of Complex Molecular Architectures and Novel Heterocyclic Systems Utilizing 2-Benzofurancarboxaldehyde, 6,7-dimethyl-

2-Benzofurancarboxaldehyde, 6,7-dimethyl- serves as a valuable starting material for the synthesis of more complex molecules and novel heterocyclic systems. The aldehyde functionality is a key handle for annulation reactions to build new rings onto the benzofuran scaffold.

For instance, the condensation products derived from the aldehyde can undergo subsequent cyclization reactions. The reaction with bifunctional nucleophiles can lead to the one-pot synthesis of fused heterocyclic systems. For example, reaction with compounds containing both an amine and an active methylene group can lead to the formation of pyridine (B92270) or pyrimidine (B1678525) rings fused to or substituted with the benzofuran moiety. nih.govnih.govresearchgate.netnih.govgrowingscience.comnih.gov The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions employed. nih.govnih.govresearchgate.netnih.govgrowingscience.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Benzofurancarboxaldehyde, 6,7-dimethyl- Derivatives

To utilize 2-Benzofurancarboxaldehyde, 6,7-dimethyl- in palladium-catalyzed cross-coupling reactions, it typically first needs to be converted into a derivative bearing a suitable leaving group, such as a halide (e.g., bromide or iodide) or a triflate, on the benzofuran ring. This is usually achieved through electrophilic halogenation of the benzofuran core.

Once the halo-derivative is obtained, it can participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Notable examples include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl linkage. nih.govnih.govresearchgate.net

Heck Reaction: Coupling with an alkene to form a substituted alkene. researchgate.netmdpi.comlibretexts.orghw.ac.uk

Sonogashira Coupling: Reaction with a terminal alkyne to produce an alkynylated benzofuran. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net

These reactions are powerful tools for the elaboration of the benzofuran scaffold, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures. d-nb.info

Sophisticated Spectroscopic and Structural Elucidation of 2 Benzofurancarboxaldehyde, 6,7 Dimethyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. For 2-Benzofurancarboxaldehyde (B45435), 6,7-dimethyl- , a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular connectivity and through-space interactions.

¹H NMR Spectroscopy would reveal the chemical environment of the hydrogen atoms. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 9-10 ppm. The protons on the benzofuran (B130515) ring system and the methyl groups would exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift (δ 180-200 ppm). The chemical shifts of the aromatic and methyl carbons would further confirm the 6,7-dimethyl substitution pattern on the benzofuran ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.5 - 10.5 | - |

| Aldehyde C | - | 185 - 195 |

| Aromatic CH | 7.0 - 8.0 | 110 - 150 |

| Methyl H (C6) | 2.2 - 2.5 | - |

| Methyl C (C6) | - | 15 - 25 |

| Methyl H (C7) | 2.2 - 2.5 | - |

| Methyl C (C7) | - | 15 - 25 |

Note: These are predicted ranges and actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For 2-Benzofurancarboxaldehyde, 6,7-dimethyl- , HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₀O₂).

The fragmentation pathways observed in the mass spectrum would offer valuable structural information. Common fragmentation patterns for benzofuran derivatives include the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion. The presence of the dimethyl-substituted benzene (B151609) ring would also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃).

Interactive Data Table: Expected HRMS Fragmentation

| Fragment Ion | Proposed Structure |

| [M-H]⁺ | Loss of a hydrogen radical |

| [M-CHO]⁺ | Loss of the formyl group |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-CH₃]⁺ | Loss of a methyl radical |

Vibrational Spectroscopy (FT-IR, Raman) for In-depth Functional Group Environment Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment.

FT-IR Spectroscopy of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- would show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde group would be observed around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively. The C-O-C stretching of the furan (B31954) ring would also give rise to characteristic bands.

Raman Spectroscopy , being complementary to FT-IR, would be particularly useful for observing the vibrations of the non-polar bonds, such as the C=C bonds of the aromatic ring.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (aldehyde) | 1680 - 1700 (strong) | 1680 - 1700 (weak) |

| C-H (aromatic) | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| C-H (aldehyde) | 2700 - 2850 (medium) | 2700 - 2850 (medium) |

| C-O-C (furan) | 1200 - 1300 (strong) | 1200 - 1300 (weak) |

| C=C (aromatic) | 1450 - 1600 (medium) | 1450 - 1600 (strong) |

Single Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction . If a suitable single crystal of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the connectivity and the planarity of the benzofuran ring system. Furthermore, the crystal packing arrangement would reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state architecture.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment in Chiral Derivatives

While 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is an achiral molecule, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) would be essential for characterizing any chiral derivatives that could be synthesized from it. For instance, if the aldehyde group were to be converted into a chiral center, ECD spectroscopy, in conjunction with quantum chemical calculations, could be used to determine the absolute configuration of the newly formed stereocenter. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores and the chiral element within the molecule.

Theoretical and Computational Chemistry Studies on 2 Benzofurancarboxaldehyde, 6,7 Dimethyl

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

No published DFT studies were found for 2-Benzofurancarboxaldehyde (B45435), 6,7-dimethyl-. Such calculations would typically provide insights into the molecule's electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (HOMO-LUMO) analysis for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is not available. This analysis is crucial for understanding the molecule's reactivity, acting as an electron donor (HOMO) or acceptor (LUMO).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential maps for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- have not been published. MEP mapping is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Prediction of Advanced Spectroscopic Parameters

There are no computational predictions of spectroscopic parameters (such as IR, Raman, or NMR spectra) for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

No molecular dynamics simulation studies for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- are present in the literature. MD simulations are used to study the dynamic behavior of molecules, including their conformational changes and interactions with solvents over time.

Reaction Mechanism Elucidation via Transition State Modeling

Computational modeling of reaction mechanisms and transition states involving 2-Benzofurancarboxaldehyde, 6,7-dimethyl- has not been reported.

Computational Structure-Activity Relationship (SAR) Modeling for Derivatives

While Structure-Activity Relationship (SAR) studies exist for the broader class of benzofuran (B130515) derivatives, particularly in the context of anticancer activity, no specific computational SAR models for derivatives of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- have been published. nih.govresearchgate.net

Applications of 2 Benzofurancarboxaldehyde, 6,7 Dimethyl in Complex Organic Synthesis

Role as a Key Building Block in Multi-Step Synthetic Sequences

The strategic importance of 2-benzofurancarboxaldehyde (B45435) derivatives in multi-step synthesis lies in the dual reactivity of the molecule: the aldehyde group and the benzofuran (B130515) ring system itself. The aldehyde allows for classic C-C bond-forming reactions, while the heterocyclic core can be involved in various transformations. This makes it a valuable precursor for creating more complex molecular frameworks.

The aldehyde functionality is a gateway to numerous synthetic operations. It can undergo:

Nucleophilic additions: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

Wittig-type reactions: Conversion of the aldehyde to an alkene, extending the carbon chain.

Condensation reactions: Formation of imines, oximes, or participation in reactions like the Henry or aldol (B89426) reactions.

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional groups.

These transformations are fundamental steps in longer synthetic sequences. For instance, a multi-step synthesis could begin with the Wittig reaction of a benzofurancarboxaldehyde to form a stilbene-like structure, which is then further functionalized in subsequent steps. While specific literature detailing extensive multi-step sequences starting from the 6,7-dimethyl substituted variant is sparse, the general reactivity is well-established for the parent and other substituted benzofuran-2-carboxaldehydes. These compounds are frequently employed as starting points in the synthesis of complex targets where the benzofuran moiety is a key structural element. scribd.com

Table 1: Representative Transformations of the Aldehyde Group in Benzofuran Scaffolds

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | RMgBr | Secondary Alcohol |

| Reductive Amination | R₂NH, NaBH₃CN | Tertiary Amine |

Synthesis of Natural Product Analogues Incorporating the Benzofuran Motif

The benzofuran ring is a core component of many biologically active natural products. researchgate.net Synthetic chemists often aim to create analogues of these natural products to improve their potency, selectivity, or pharmacokinetic properties. 2-Benzofurancarboxaldehyde, 6,7-dimethyl- serves as an ideal starting material for creating analogues that feature a dimethylated aromatic ring, a substitution pattern that can significantly influence biological activity by altering lipophilicity and metabolic stability.

The synthesis of these analogues often involves building upon the aldehyde functionality. For example, the total synthesis of natural products like eupomatenoids or ailanthoidol (B1236983) involves the construction or modification of a benzofuran core. researchgate.net By using a pre-functionalized building block like 2-benzofurancarboxaldehyde, 6,7-dimethyl-, chemists can streamline the synthesis of analogues of such complex molecules. The process might involve elaborating the aldehyde into a side chain that mimics or varies the one found in the natural product. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a natural product class. For example, analogues of natural chromenes, such as precocenes, have been synthesized to explore their biological activities, demonstrating a common strategy in medicinal chemistry that is directly applicable to benzofuran-based scaffolds. researchgate.net

Preparation of Designed Small Molecules for Chemical Biology Research

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. rsc.org The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. This makes benzofuran derivatives, including those synthesized from 2-benzofurancarboxaldehyde, 6,7-dimethyl-, attractive candidates for the development of new chemical probes and potential therapeutics.

The synthesis of small molecule libraries for screening is a key strategy in drug discovery. Starting from 2-benzofurancarboxaldehyde, 6,7-dimethyl-, a diverse set of compounds can be generated through parallel synthesis techniques. By reacting the aldehyde with a variety of amines, hydrazines, or active methylene (B1212753) compounds, a library of imines, hydrazones, or Knoevenagel condensation products can be rapidly assembled. These new molecules, all sharing the 6,7-dimethylbenzofuran (B8683732) core but differing in their peripheral structure, can then be screened against biological targets like enzymes or receptors to identify hits. The development of synthetic routes to novel 3-aminobenzofuran derivatives, for example, highlights the ongoing effort to create new benzofuran-based compounds for biological evaluation. nih.gov

Development of Novel Heterocyclic Scaffolds and Ring Systems

Beyond its use in modifying side chains, the aldehyde group of 2-benzofurancarboxaldehyde, 6,7-dimethyl- is instrumental in constructing new heterocyclic rings fused to or appended to the benzofuran core. This strategy allows for the creation of completely novel molecular scaffolds with unique three-dimensional shapes and properties.

A classic example of this is the Erlenmeyer-Plöchl reaction, where an aldehyde condenses with hippuric acid in the presence of acetic anhydride (B1165640) to form an azlactone (an oxazolone (B7731731) derivative). This reaction, when applied to a benzofurancarboxaldehyde, directly attaches a new five-membered heterocyclic ring to the benzofuran system via a double bond. researchgate.net These resulting oxazolones are themselves versatile intermediates for further synthetic transformations.

Furthermore, multicomponent reactions (MCRs) offer a powerful method for building molecular complexity from simple precursors in a single step. An aldehyde is a common component in many MCRs. For instance, a benzofurancarboxaldehyde could be reacted with an amine and an isocyanide in a Ugi reaction, or with a β-ketoester and a urea (B33335)/thiourea in a Biginelli-type reaction to generate complex, drug-like heterocyclic systems. Such approaches have been used to create complex fused 2,3-dihydrofuran (B140613) derivatives from simple aldehydes. researchgate.net This highlights the potential of 2-benzofurancarboxaldehyde, 6,7-dimethyl- as a key component in the discovery of novel heterocyclic systems.

Table 2: Examples of Heterocycle Synthesis from Aldehyde Precursors

| Reaction Name | Key Reagents | Resulting Heterocycle |

| Erlenmeyer-Plöchl | Hippuric Acid, Ac₂O | Oxazolone |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia | Dihydropyridine |

| Biginelli Reaction | β-Ketoester, Urea | Dihydropyrimidinone |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

Mechanistic Investigations of Biological Interactions with 2 Benzofurancarboxaldehyde, 6,7 Dimethyl and Its Derivatives Molecular Level Focus

Receptor Binding Affinity and Ligand-Receptor Interaction Profiling at Molecular Resolution

No studies were found that report on the receptor binding affinity or provide a molecular-resolution interaction profile for 2-Benzofurancarboxaldehyde (B45435), 6,7-dimethyl-. The affinity of this specific compound for any biological receptor remains uncharacterized in the public domain.

Future Research Directions and Emerging Paradigms for 2 Benzofurancarboxaldehyde, 6,7 Dimethyl

Explorations in Asymmetric Synthesis Methodologies

The synthesis of chiral benzofuran (B130515) derivatives is of paramount importance due to their prevalence in biologically active compounds and pharmaceuticals. organic-chemistry.org Future research could focus on developing asymmetric synthetic routes to or from 2-Benzofurancarboxaldehyde (B45435), 6,7-dimethyl-, creating enantiomerically pure molecules for pharmacological screening.

Current strategies for synthesizing chiral benzofurans often involve transition-metal catalysis or the use of chiral precursors. One potential approach is the enantioselective reduction of the aldehyde group in 2-Benzofurancarboxaldehyde, 6,7-dimethyl- to produce a chiral alcohol. More advanced methodologies could involve asymmetric C-H functionalization. For instance, Pd(II)-catalyzed enantioselective C-H activation followed by C-O bond formation has been successfully used to create chiral benzofuranones from phenylacetic acids, employing mono-N-protected amino acid (MPAA) ligands to induce chirality with high enantioselectivity. organic-chemistry.org Adapting such a strategy could allow for the asymmetric construction of the benzofuran ring system itself, embedding chirality into the core structure.

Another promising avenue is the domino annulation of enantiopure chiral precursors, such as salicyl N-phosphonyl imines with bromo malonates, to construct functionalized 2,3-dihydrobenzofurans with impressive diastereoselectivity. rsc.org Investigating analogous pathways starting from precursors of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- could yield novel chiral derivatives.

| Methodology | Catalyst/Reagent Type | Potential Application | Anticipated Outcome |

|---|---|---|---|

| Asymmetric C-H Activation | Palladium(II) with Chiral MPAA Ligands | Enantioselective cyclization to form the benzofuranone core | Chiral benzofuranone precursors |

| Catalytic Asymmetric Reduction | Chiral Borane Reagents or Transfer Hydrogenation Catalysts | Reduction of the C2-aldehyde group | Enantiomerically enriched 2-(hydroxymethyl)-6,7-dimethylbenzofuran |

| Domino Annulation | Base-catalyzed reaction of chiral precursors | Diastereoselective formation of dihydrobenzofuran derivatives | Functionalized chiral 2,3-dihydrobenzofurans |

| Organocatalytic [3+2] Annulation | Quinine-derived urea (B33335) catalysts | Reaction of benzofuranone precursors with ketimines | Complex spiro[benzofuran-pyrrolidine] architectures rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to enhance efficiency, safety, and scalability. youtube.com The synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- and its derivatives is well-suited for adaptation to these technologies.

Flow chemistry, where reactions are performed in a continuously flowing stream, offers superior control over reaction parameters such as temperature and mixing, and allows for the safe generation of reactive intermediates. youtube.com A telescoped hybrid batch-flow process has been successfully developed for the synthesis of 2-butylbenzofuran, where the key cyclization step was performed in continuous mode with integrated workup, affording a high-purity product suitable for downstream applications without further purification. acs.org A similar approach could be designed for the synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, potentially improving yield and purity while reducing manual handling.

Furthermore, automated synthesis platforms that utilize pre-packaged reagent cartridges are becoming more common for routine transformations. sigmaaldrich.comyoutube.com Given that 2-Benzofurancarboxaldehyde, 6,7-dimethyl- possesses a reactive aldehyde handle, it is an ideal substrate for automated library synthesis. researchgate.netchemrxiv.org Platforms exist for a variety of aldehyde transformations, including reductive amination and N-heterocycle formation, which could be used to rapidly generate a diverse library of derivatives for biological screening or materials discovery. sigmaaldrich.comyoutube.com

| Parameter | Traditional Batch Synthesis | Potential Flow/Automated Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for scale-up | Scalable by extending run time ("scaling out") |

| Safety | Higher risk with large volumes of hazardous reagents | Improved safety with small reaction volumes and better heat transfer youtube.com |

| Efficiency | Sequential, labor-intensive steps | Telescoped reactions and automated workup reduce manual intervention acs.org |

| Library Generation | Slow, sequential synthesis of analogs | Rapid parallel or sequential synthesis for diverse compound libraries researchgate.net |

Advanced Materials Science Applications as Precursors for Functional Materials

Benzofuran and its derivatives are recognized for their valuable photophysical and electronic properties, making them attractive building blocks for functional organic materials. nih.gov These properties include thermal stability, high fluorescence quantum yields, and charge-transport capabilities, which are essential for applications in organic electronics. nih.govnumberanalytics.com

The 2-Benzofurancarboxaldehyde, 6,7-dimethyl- scaffold could serve as a precursor for various functional materials:

Organic Light-Emitting Diodes (OLEDs): Benzofuran-based compounds have been successfully employed as emissive materials and high triplet energy hosts in OLEDs. nih.govnumberanalytics.com The aldehyde group on the target molecule can be used to synthesize more complex, conjugated structures, while the electron-donating dimethyl groups can tune the electronic properties of the resulting material.

Organic Photovoltaics (OPVs): Polymers and small molecules containing benzofuran have been used as donor materials in OPV devices. numberanalytics.comnih.govrsc.org A benzofuran-derived fulleropyrrolidine has been synthesized and used as an electron acceptor in high-performance bulk heterojunction solar cells. acs.org The 6,7-dimethyl substitution pattern could enhance the solubility and morphological properties of polymers derived from this precursor, potentially improving device efficiency.

Future research would involve the polymerization of monomers derived from 2-Benzofurancarboxaldehyde, 6,7-dimethyl- and the characterization of their optical, electronic, and thermal properties to assess their suitability for these advanced applications. numberanalytics.com

| Material Class | Target Application | Rationale for Use |

|---|---|---|

| Conjugated Polymers | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) | Benzofuran core provides good charge transport and stability; methyl groups can improve solubility and film morphology. numberanalytics.comnih.gov |

| Fluorescent Dyes | Organic Light-Emitting Diodes (OLEDs), Bio-imaging | Benzofuran derivatives can exhibit high quantum yields and tunable emission spectra. nih.gov |

| Functional Resins | High-performance polymers | Benzofuran is a known component in the production of coumarone resins; functionalization allows for tailored properties. nih.gov |

Investigations in Supramolecular Chemistry and Advanced Catalysis

The rigid, planar structure of the benzofuran scaffold makes it an interesting component for supramolecular chemistry and as a backbone for designing novel ligands in catalysis.

In supramolecular chemistry, benzofuran units can be incorporated into larger macrocyclic structures or polymers to create hosts for molecular recognition (host-guest chemistry). The aldehyde functional group of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is a versatile handle for synthesizing such larger architectures through reactions like imine condensation.

In the field of catalysis, the benzofuran scaffold can be modified to create ligands for transition metal complexes. numberanalytics.com For example, the aldehyde can be converted into a thiosemicarbazide (B42300) ligand, which can then coordinate with various metal ions like Co(II), Cu(II), and Ni(II). researchgate.net The resulting metal complexes could be investigated for their catalytic activity in reactions such as cross-coupling or oxidation. The 6,7-dimethyl substituents would exert steric and electronic influences on the metal center, potentially tuning the catalyst's selectivity and reactivity in a predictable manner. Furthermore, benzofuran-based compounds are themselves being explored as catalysts for various chemical transformations. numberanalytics.com

| Area | Derived Structure | Potential Function | Key Features |

|---|---|---|---|

| Supramolecular Chemistry | Macrocycles containing benzofuran units | Host for small molecule recognition | Rigid scaffold, potential for π-π stacking interactions |

| Advanced Catalysis | Schiff base or thiosemicarbazide ligands | Ligand for homogeneous catalysis | Coordination to metal centers via N, O, or S atoms; steric/electronic tuning by methyl groups researchgate.net |

| Organocatalysis | Chiral amines or phosphines derived from the aldehyde | Asymmetric organocatalyst | Introduction of a chiral center for enantioselective transformations |

Q & A

Q. What are the recommended synthetic routes for 6,7-dimethyl-2-benzofurancarboxaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of benzofuran derivatives typically involves cyclization of substituted phenols or coupling reactions. For example, benzofuran-2-carboxylic acid derivatives are synthesized via FeCl₃-porphyrin-catalyzed oxidation in the presence of KOH and ethanol at 130°C . For the dimethyl variant, regioselective methylation of 2-benzofurancarboxaldehyde (CAS 4265-16-1) using methylating agents like dimethyl sulfate under controlled pH and temperature may be required. Yield optimization requires monitoring via HPLC or GC-MS to track intermediate formation and byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of 6,7-dimethyl-2-benzofurancarboxaldehyde?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, particularly distinguishing methyl groups at positions 6 and 7. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight validation (e.g., C₁₀H₁₀O₂ for the dimethyl variant, theoretical MW 178.19) . Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection, as impurities in benzofuran derivatives often arise from incomplete methylation or oxidation .

Q. How do physicochemical properties (e.g., logP, solubility) of 6,7-dimethyl-2-benzofurancarboxaldehyde impact experimental design?

- Methodological Answer : The compound’s logP (estimated ~2.5) and low aqueous solubility (common in benzofurans) necessitate the use of organic solvents (e.g., DMSO, ethanol) in biological assays. Solubility can be enhanced via co-solvents or micellar systems. Thermal stability (mp ~80–100°C, extrapolated from analogs) should be verified via Differential Scanning Calorimetry (DSC) to ensure integrity during storage .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for dimethylated benzofuran derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational frequencies, aiding in assigning signals from overlapping methyl groups. For example, discrepancies in mass spectral fragmentation patterns (e.g., m/z 162 vs. 178) can be resolved by comparing simulated and experimental spectra .

Q. What strategies address challenges in regioselective dimethylation of 2-benzofurancarboxaldehyde?

- Methodological Answer : Protecting the aldehyde group with a trimethylsilyl (TMS) moiety before methylation prevents undesired side reactions. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective methylation at positions 6 and 7. Post-reaction deprotection with aqueous HCl restores the aldehyde functionality .

Q. How do surface interactions (e.g., adsorption on silica) affect the stability of 6,7-dimethyl-2-benzofurancarboxaldehyde in environmental studies?

- Methodological Answer : Advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) quantify adsorption kinetics on indoor or environmental surfaces. Stability studies under UV light and humidity simulate degradation pathways, with LC-MS/MS identifying oxidation byproducts like quinones or carboxylic acids .

Q. What role does 6,7-dimethyl-2-benzofurancarboxaldehyde play in heterocyclic reactivity studies?

- Methodological Answer : The aldehyde group participates in condensation reactions (e.g., Schiff base formation with amines), while the dimethylbenzofuran core undergoes electrophilic substitution. Kinetic studies using stopped-flow spectrophotometry quantify reaction rates with ozone or NOx, relevant to atmospheric chemistry .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting melting point data for benzofuran derivatives?

- Methodological Answer : Variations in melting points (e.g., 79–81°C for 1-benzofuran-2-sulfonyl chloride vs. 192–196°C for benzo[b]furan-2-carboxylic acid ) may stem from polymorphic forms or hydration. Researchers should perform X-ray crystallography to confirm crystal structure and use DSC to detect phase transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.